
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Azepane-1-carbonyl)-1H-1,3-benzodiazole, commonly known as ACBD, is a benzodiazepine derivative that has been widely studied for its potential applications in the field of medicinal chemistry. ACBD is a heterocyclic compound that contains a benzene ring fused to a diazepine ring, which is further fused to a seven-membered azepane ring. The unique structure of ACBD makes it a promising candidate for the development of new drugs with improved pharmacological properties.
Mecanismo De Acción
The exact mechanism of action of ACBD is not fully understood, but it is believed to act on the GABAergic system in the brain. GABA is a neurotransmitter that inhibits the activity of neurons in the brain, leading to a calming effect. ACBD is thought to enhance the activity of the GABAergic system by binding to specific receptors in the brain, thereby increasing the inhibitory effects of GABA.
Biochemical and Physiological Effects
ACBD has been shown to have a variety of biochemical and physiological effects. It has been demonstrated to decrease the excitability of neurons in the brain, leading to a calming effect. ACBD has also been shown to increase the levels of GABA in the brain, further enhancing its inhibitory effects. In addition, ACBD has been shown to have antioxidant properties, which may help protect against oxidative stress and prevent damage to cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using ACBD in lab experiments is its wide range of biological activities. ACBD has been shown to exhibit anticonvulsant, anxiolytic, and sedative effects, making it a useful tool for studying the GABAergic system in the brain. However, one limitation of using ACBD in lab experiments is its potential toxicity. ACBD has been shown to be toxic at high doses, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on ACBD. One area of interest is the development of new drugs based on the structure of ACBD. Researchers are currently exploring the potential of ACBD analogs as potential treatments for various neurological disorders. Another area of interest is the elucidation of the exact mechanism of action of ACBD. Further research is needed to fully understand how ACBD interacts with the GABAergic system in the brain. Finally, researchers are also investigating the potential of ACBD as a neuroprotective agent, which may have implications for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Métodos De Síntesis
ACBD can be synthesized using a variety of methods, including condensation reactions, cyclization reactions, and ring-opening reactions. One of the most common methods for synthesizing ACBD is the reaction of 1,3-diaminobenzene with 1,6-dibromohexane in the presence of a base such as potassium carbonate. This reaction yields ACBD as a white solid with a melting point of 154-156°C.
Aplicaciones Científicas De Investigación
ACBD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including anticonvulsant, anxiolytic, and sedative effects. ACBD has also been investigated for its potential use in the treatment of various neurological disorders, such as epilepsy, anxiety, and depression.
Propiedades
IUPAC Name |
azepan-1-yl(3H-benzimidazol-5-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O/c18-14(17-7-3-1-2-4-8-17)11-5-6-12-13(9-11)16-10-15-12/h5-6,9-10H,1-4,7-8H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGXJNRDJOSGFJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC3=C(C=C2)N=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(azepane-1-carbonyl)-1H-1,3-benzodiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(N-methylanilino)acetyl]imidazolidin-2-one](/img/structure/B7458518.png)
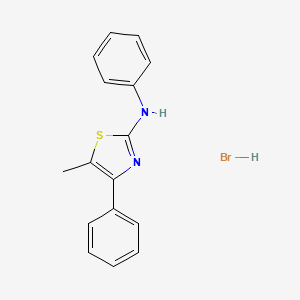
![2-[Methyl(2-phenylpropanoyl)amino]butanoic acid](/img/structure/B7458525.png)
![4-(4-methylpiperidin-1-yl)sulfonyl-N-[(4-sulfamoylphenyl)methyl]benzamide](/img/structure/B7458527.png)

![3-methylbutyl 2-amino-1-(2-methylphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B7458547.png)
![N-[4-[2-[[5-(4-methoxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]propanoyl]phenyl]acetamide](/img/structure/B7458550.png)
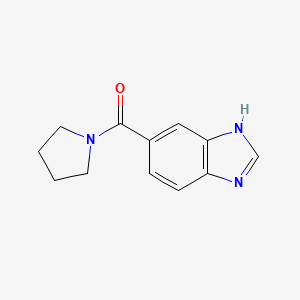
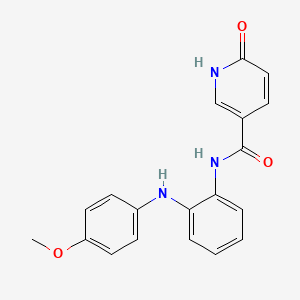
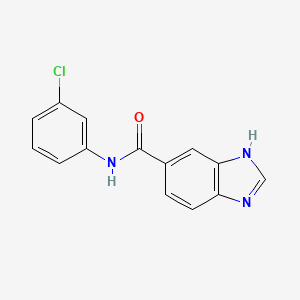
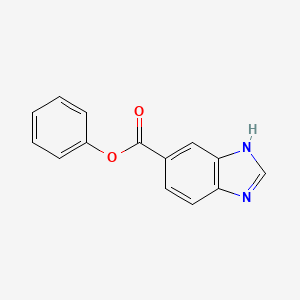
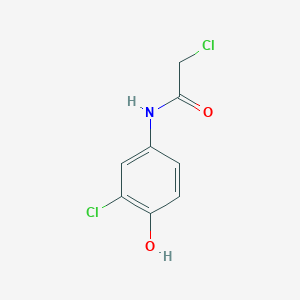
![(2Z)-1,3,3-trimethyl-2-[(2E)-2-(1,3,3-trimethylindol-2-ylidene)ethylidene]indole](/img/structure/B7458627.png)
![N-[3-(2-anilino-2-oxoethoxy)phenyl]propanamide](/img/structure/B7458635.png)